An In-depth Technical Guide to 2,5-Dichloro-4-(difluoromethyl)pyridine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2,5-Dichloro-4-(difluoromethyl)pyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichloro-4-(difluoromethyl)pyridine, CAS Number 1374659-30-9, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and foundational chemical principles to offer insights into its synthesis, reactivity, and potential applications. The guide emphasizes the strategic importance of the difluoromethyl (-CF2H) group as a bioisostere in drug design and explores the synthetic utility of the dichloropyridine scaffold for constructing complex molecular architectures.
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Pyridine-based ring systems are among the most prevalent heterocycles in pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The convergence of these two motifs in molecules like 2,5-Dichloro-4-(difluoromethyl)pyridine presents a compelling scaffold for the development of novel therapeutics.
The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a versatile substituent. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor.[3][4] This unique characteristic allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, often with the added benefit of improved metabolic stability due to the strength of the carbon-fluorine bonds.[4][5] The incorporation of a -CF2H group can also enhance a molecule's lipophilicity and membrane permeability, thereby improving its overall pharmacokinetic profile.[3]
Physicochemical and Structural Properties
While a comprehensive, experimentally verified dataset for 2,5-Dichloro-4-(difluoromethyl)pyridine is not publicly available, its key properties can be inferred from supplier data and the known effects of its constituent functional groups.
| Property | Value / Description | Source |
| CAS Number | 1374659-30-9 | [3] |
| Molecular Formula | C₆H₃Cl₂F₂N | Inferred |
| Molecular Weight | 197.99 g/mol | Inferred |
| Appearance | Off-white to light yellow powder | [3] |
| Purity | ≥98% | [3] |
| Application | Pharmaceutical intermediates | [3] |
| Storage | Keep in a cool place | [3] |
The structure combines an electron-deficient pyridine ring with three electron-withdrawing substituents: two chlorine atoms and a difluoromethyl group. This electronic profile is critical in dictating the molecule's reactivity, particularly the susceptibility of the chlorinated positions to nucleophilic attack and cross-coupling reactions.
Synthesis Strategies
A definitive, published synthesis protocol for 2,5-Dichloro-4-(difluoromethyl)pyridine is not readily accessible. However, based on established methodologies for the synthesis of analogous fluorinated and chlorinated pyridines, several plausible synthetic routes can be proposed.
Halogen Exchange Reactions
One common strategy for the synthesis of fluorinated pyridines involves a halogen exchange (Halex) reaction on a polychlorinated pyridine precursor. This typically involves treating a chlorinated pyridine with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.
A potential precursor for this route could be 2,4,5-trichloropyridine. Selective fluorination at the 4-position would be required, which can be challenging and often depends on fine-tuning reaction conditions. The difluoromethyl group would likely be introduced at a separate stage, potentially from a corresponding aldehyde or carboxylic acid precursor prior to the final chlorination/fluorination steps.
Conceptual Protocol: Fluorination of a Dichloropyridine Precursor
This protocol is a generalized representation based on similar transformations and should be optimized for the specific substrate.
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Drying of Reagents: Anhydrous potassium fluoride (KF) is dried under vacuum at 120°C for 12 hours. The polar aprotic solvent (e.g., N,N-dimethylformamide or sulfolane) is dried over molecular sieves.
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Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the dried KF and the solvent.
-
Substrate Addition: Add the chlorinated pyridine precursor (e.g., a trichloromethyl- or dichloromethyl-pyridine derivative) to the stirred suspension.
-
Reaction: Heat the mixture to a high temperature (typically 150-220°C) and monitor the reaction progress by GC-MS or TLC.
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Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by distillation.
Direct C-H Difluoromethylation
Recent advances in synthetic methodology have enabled the direct C-H difluoromethylation of pyridine rings. These methods often involve the generation of a difluoromethyl radical, which can then be directed to a specific position on the pyridine ring. A recent study demonstrated a switchable method for meta- and para-difluoromethylation of pyridines by using oxazino-pyridine intermediates.[6]
The following diagram illustrates a conceptual workflow for a late-stage C-H difluoromethylation approach.
Caption: A conceptual workflow for the synthesis of the target molecule via direct C-H difluoromethylation.
Chemical Reactivity and Synthetic Applications
The reactivity of 2,5-Dichloro-4-(difluoromethyl)pyridine is governed by the interplay of its substituents. The two chlorine atoms serve as reactive handles for further functionalization, primarily through nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNA)
In dichloropyridines, the position of nucleophilic attack is influenced by the electronic effects of the ring nitrogen and other substituents. For a 2,5-dichloropyridine system, the C2 position is generally more activated towards nucleophilic attack than the C5 position due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. However, the strongly electron-withdrawing difluoromethyl group at the C4 position will significantly influence the regioselectivity. It is plausible that both the C2 and C5 positions would exhibit enhanced reactivity, and selective substitution might be achievable by carefully controlling reaction conditions and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. The chlorine atoms on the pyridine ring can readily participate in reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.
The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The differential reactivity of the C2 and C5 chlorine atoms can allow for sequential, site-selective cross-coupling reactions, making this molecule a valuable scaffold for building molecular complexity. Generally, the C2 position is more reactive in oxidative addition to Pd(0) than the C5 position.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This is a representative protocol for a Suzuki-Miyaura reaction on a dichloropyridine substrate.
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Reagent Preparation: In a reaction vessel, combine 2,5-Dichloro-4-(difluoromethyl)pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS number 1374659-30-9 is not widely available. However, based on the SDS for structurally similar compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine, the following hazards and precautions should be considered.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation/damage. | Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Environmental | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2,5-Dichloro-4-(difluoromethyl)pyridine is a valuable building block for pharmaceutical research and development, combining the advantageous properties of the difluoromethyl group with the synthetic versatility of a dichloropyridine scaffold. While specific literature on this compound is sparse, a strong understanding of its potential synthesis and reactivity can be derived from the established chemistry of its analogues. Its ability to undergo site-selective functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the creation of diverse and complex molecules. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like 2,5-Dichloro-4-(difluoromethyl)pyridine is set to increase.
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